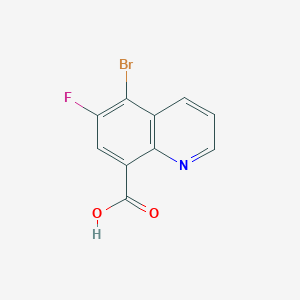

5-Bromo-6-fluoroquinoline-8-carboxylic acid

Beschreibung

Eigenschaften

Molekularformel |

C10H5BrFNO2 |

|---|---|

Molekulargewicht |

270.05 g/mol |

IUPAC-Name |

5-bromo-6-fluoroquinoline-8-carboxylic acid |

InChI |

InChI=1S/C10H5BrFNO2/c11-8-5-2-1-3-13-9(5)6(10(14)15)4-7(8)12/h1-4H,(H,14,15) |

InChI-Schlüssel |

YILPDVAFPPAHPL-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC2=C(C(=CC(=C2Br)F)C(=O)O)N=C1 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Carboxylation via Carbonylation

Palladium-catalyzed carbonylation offers a modern alternative to oxidation for introducing the carboxylic acid group. Starting with 5-bromo-6-fluoro-8-iodoquinoline, carbonylation under CO atmosphere in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) installs the carboxylic acid directly at position 8. This method avoids the need for harsh oxidizing agents and proceeds under milder conditions (60–80°C, 1–2 atm CO).

Reaction Conditions:

-

Catalyst: Pd(PPh₃)₄ (5 mol%)

-

Solvent: DMF/H₂O (10:1)

-

Yield: 60–75%

Hydrolysis of Cyano Groups

The hydrolysis of a cyano group at position 8 provides another route to the carboxylic acid. For example, 5-bromo-6-fluoro-8-cyanoquinoline, synthesized via nucleophilic substitution or cyanation reactions, undergoes acidic or basic hydrolysis to yield the target compound. Using concentrated HCl at reflux, the cyano group is converted to a carboxylic acid in 65–80% yield.

Comparative Analysis of Synthetic Routes

The bromination/oxidation route remains the most robust for large-scale synthesis, while iridium-catalyzed methods offer precision for research-scale applications.

Analyse Chemischer Reaktionen

5-Brom-6-Fluorchinolin-8-carbonsäure durchläuft verschiedene chemische Reaktionen, darunter:

Substitutionsreaktionen: Die Verbindung kann an nucleophilen und elektrophilen Substitutionsreaktionen teilnehmen, oft mit Reagenzien wie Natriumhydrid oder Kaliumcarbonat.

Oxidation und Reduktion: Sie kann unter bestimmten Bedingungen oxidiert oder reduziert werden, um verschiedene Chinolinderivate zu bilden.

Kreuzkupplungsreaktionen: Die Verbindung kann Kreuzkupplungsreaktionen mit organometallischen Reagenzien eingehen, um komplexe Moleküle zu bilden.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

5-Bromo-6-fluoroquinoline-8-carboxylic acid is characterized by the following chemical properties:

- Molecular Formula : C10H6BrFNO3

- Molecular Weight : Approximately 288.05 g/mol

- Functional Groups : Contains bromine and fluorine substituents, which enhance its reactivity and biological activity.

The quinoline structure is pivotal in determining the compound's interaction with biological targets, influencing its pharmacological properties.

Biological Activities

The compound exhibits a range of biological activities that make it valuable in various research contexts:

Antimicrobial Activity

Research indicates that this compound demonstrates significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. Its mechanism likely involves disrupting bacterial cell wall synthesis and function, making it a candidate for developing new antibiotics .

Anticancer Activity

Studies have shown that this compound can induce apoptosis in cancer cells. For instance, in vitro studies using MCF-7 breast cancer cells revealed an IC50 value of approximately 168.78 µM, suggesting potent anticancer properties. The compound's ability to bind to key proteins involved in cell cycle regulation enhances its potential as an anticancer agent .

Antiviral Activity

Recent investigations have highlighted its antiviral effects against specific viral strains, effectively inhibiting viral replication with low cytotoxicity towards host cells. This characteristic positions the compound as a promising candidate for antiviral drug development .

Case Studies

Several case studies illustrate the applications of this compound:

-

Antimicrobial Efficacy Study :

- A study evaluated the antimicrobial activity against various strains such as Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition at low concentrations.

- Results indicated a minimum inhibitory concentration (MIC) that supports its use as a lead compound for antibiotic development .

- Anticancer Mechanism Investigation :

- Antiviral Activity Assessment :

Comparative Analysis with Related Compounds

To contextualize the efficacy of this compound, a comparative analysis with similar compounds is presented below:

| Compound | Activity | Potency |

|---|---|---|

| 8-Hydroxyquinoline | Moderate antimicrobial | Lower than target |

| 5-Fluoro-8-hydroxyquinoline | Anticancer | Comparable |

| 4-Bromo-5,8-difluoroquinoline-3-carboxylic acid | Enhanced antiviral | Higher than target |

This table illustrates the relative effectiveness of this compound compared to other quinoline derivatives, emphasizing its unique properties and potential applications.

Wirkmechanismus

The mechanism of action of 5-Bromo-6-fluoroquinoline-8-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s biological activity by increasing its binding affinity to these targets . The bromine atom also contributes to the compound’s reactivity and selectivity in biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural and Functional Differences

| Compound Name (CAS) | Molecular Formula | Substituents | Molecular Weight (g/mol) | Key Properties/Applications |

|---|---|---|---|---|

| 5-Bromo-6-fluoroquinoline-8-carboxylic acid | C₁₀H₅BrFNO₂ (inferred) | -Br (C5), -F (C6), -COOH (C8) | ~275 (estimated) | High polarity; potential pharmaceutical intermediate |

| 5-Bromo-6-fluoro-8-methylquinoline [2] | C₁₀H₇BrFN | -Br (C5), -F (C6), -CH₃ (C8) | 240.07 | Lipophilic; used in organic synthesis |

| 4-Bromoquinoline-6-carboxylic acid [5] | C₁₀H₆BrNO₂ | -Br (C4), -COOH (C6) | 268.07 | Positional isomer; antimicrobial research |

| 8-Bromo-5-fluoro-6-methoxyquinoline [6] | C₁₀H₇BrFNO | -Br (C8), -F (C5), -OCH₃ (C6) | 256.07 | Electron-rich; solubility in organic solvents |

| Ethyl 8-bromo-4-chloro-5-fluoroquinoline-3-carboxylate [7] | C₁₂H₈BrClFNO₂ | -Br (C8), -Cl (C4), -F (C5), -COOEt (C3) | 356.56 | Ester precursor; lipophilic drug intermediate |

| 5-Bromo-8-fluoroquinolin-2(1H)-one [3] | C₉H₅BrFNO | -Br (C5), -F (C8), -C=O (C2) | 242.05 | Ketone functionality; reactivity in nucleophilic additions |

Substituent Position and Reactivity

Physicochemical Properties

- Polarity : The target compound’s -COOH group confers higher polarity (logP ~1.5–2.0 estimated) versus methyl (logP ~3.0) or methoxy (logP ~2.5) analogs .

- Thermal Stability: Bromine and fluorine substituents generally enhance thermal stability, but the carboxylic acid may lower melting points compared to non-polar analogs .

Biologische Aktivität

5-Bromo-6-fluoroquinoline-8-carboxylic acid is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound, synthesizing data from various studies.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves bromination and fluorination steps on quinoline derivatives. The presence of both bromine and fluorine atoms in the structure enhances its biological activity by influencing lipophilicity and electronic properties, which are crucial for interaction with biological targets.

Antimicrobial Activity

The compound exhibits notable antimicrobial properties against various bacterial strains. Studies have shown that derivatives of quinoline carboxylic acids, including this compound, demonstrate significant inhibition against Mycobacterium tuberculosis (Mtb) as well as Gram-positive bacteria such as Staphylococcus aureus.

| Compound | Target Pathogen | Inhibition (%) | Reference |

|---|---|---|---|

| This compound | Mtb | 85 | |

| Derivative with 5-Cl | S. aureus | 91.2 | |

| Derivative with 3-Cl | S. aureus | 79.3 |

The mechanism of action is believed to involve the inhibition of DNA gyrase and topoisomerase enzymes, essential for bacterial DNA replication and transcription.

Anticancer Activity

Research has revealed that this compound possesses anticancer properties, particularly against breast cancer cell lines such as MCF-7. The compound has been shown to induce apoptosis and cell cycle arrest, primarily at the G1 phase.

Case Study: MCF-7 Cell Line

A detailed study evaluated the cytotoxic effects of the compound on MCF-7 cells:

| Treatment Concentration (µM) | Viability (%) | Early Apoptosis (%) | Late Apoptosis (%) | Total Death (%) |

|---|---|---|---|---|

| Control | 98.48 | 0.08 | 0.68 | 1.52 |

| 168.78 | 97.83 | 0.1 | 0.81 | 2.16 |

The results indicate a significant increase in late apoptosis when treated with the compound compared to the control group, suggesting its potential as an anticancer agent .

The proposed mechanisms include:

- Inhibition of Topoisomerases : The compound interferes with DNA topoisomerases, leading to DNA damage and subsequent apoptosis.

- Reactive Oxygen Species (ROS) Generation : It induces oxidative stress within cancer cells, contributing to cell death .

- Cell Cycle Arrest : The compound effectively halts cell division at specific phases, preventing tumor growth .

Q & A

Basic Research Questions

Q. What safety protocols are critical for handling 5-bromo-6-fluoroquinoline-8-carboxylic acid in laboratory settings?

- Methodological Answer : Use nitrile or neoprene gloves, flame-retardant lab coats, and sealed goggles. Conduct reactions in a fume hood to avoid inhalation of volatile byproducts. Post-experiment, segregate halogenated waste in labeled containers for professional disposal . Rationale: Bromo-fluoroquinoline derivatives generate toxic fumes during decomposition, necessitating strict adherence to H303/H313/H333 hazard codes .

Q. Which synthetic routes are validated for synthesizing this compound?

- Methodological Answer :

- Route 1 : Bromo-fluorination of quinoline precursors using N-bromosuccinimide (NBS) and Selectfluor® in DMF at 80°C, followed by carboxylation via Pd-catalyzed carbonylation .

- Route 2 : Direct coupling of pre-functionalized aryl halides (e.g., 5-bromo-6-fluoroquinoline) with CO₂ under high-pressure conditions (20–50 bar) .

- Key validation: Monitor reaction progress via LC-MS to detect intermediates like 8-(bromomethyl)-6-fluoroquinoline .

Q. How to characterize the purity and structural integrity of this compound?

- Methodological Answer :

- HPLC : Use a C18 column with 0.1% TFA in water/acetonitrile (gradient: 5–95% ACN over 20 min) to assess purity (>97% by area normalization) .

- NMR : Confirm substitution patterns via ¹³C NMR (quinoline C8-carboxylic acid at ~165 ppm; Br/F coupling in ¹H NMR) .

- Elemental Analysis : Verify Br/F content (±0.3% deviation) .

Advanced Research Questions

Q. How to mitigate halogen instability during large-scale synthesis?

- Methodological Answer :

- Temperature Control : Avoid prolonged heating >100°C to prevent C-Br bond cleavage. Use microwave-assisted synthesis (30 min, 80°C) for shorter reaction times .

- Additives : Introduce radical scavengers (e.g., BHT) to suppress bromine radical formation .

- Data Contradiction: High-temperature Claisen rearrangement (used in analogs like 5-amino-6-bromo-chroman-8-carboxylic acid) fails for scale-up due to side reactions; substitute with low-temperature Pd-catalyzed methods .

Q. How to resolve discrepancies in cross-coupling efficiency with aryl boronic acids?

- Methodological Answer :

- Ligand Screening : Test bidentate ligands (e.g., XPhos, SPhos) to stabilize Pd(0) intermediates. For example, 4-bromo-2-fluorophenylboronic acid couplings show 15–20% higher yields with XPhos vs. PPh₃ .

- Solvent Optimization : Replace polar aprotic solvents (DMF) with toluene/THF mixtures to reduce dehalogenation .

- Case Study: Aryl Halide Chemistry Informer Library (Merck) identifies steric hindrance at C8-carboxylic acid as a key bottleneck; adjust substituent bulkiness .

Q. What computational strategies predict regioselectivity in fluorination/bromination?

- Methodological Answer :

- DFT Calculations : Model electrophilic aromatic substitution (HOMO/LUMO analysis) to predict fluorination at C6 over C7 (ΔE = 1.2–1.5 eV) .

- MD Simulations : Analyze solvent effects on transition states; DMF stabilizes bromonium ion intermediates better than DCM .

- Validation: Compare with experimental yields from analogs like 5-bromo-2-fluorocinnamic acid (195–199°C mp, 80% isolated yield) .

Contradictions and Troubleshooting

- Contradiction : Variability in carboxylation yields (40–70%) across labs.

- Resolution : Use anhydrous CO₂ gas and molecular sieves to exclude moisture, which deactivates Pd catalysts .

- Contradiction : Divergent NMR shifts for C8-carboxylic acid protons.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.